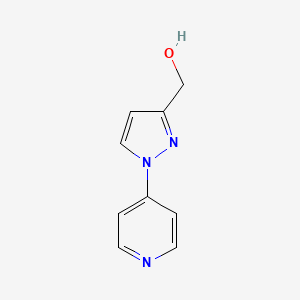
1-(4-Pyridinyl)-1H-pyrazole-3-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Pyridinyl)-1H-pyrazole-3-methanol is a heterocyclic compound that features both a pyridine and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Pyridinyl)-1H-pyrazole-3-methanol typically involves the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate cyclization agent, such as acetic acid, to yield the pyrazole ring. The final step involves the reduction of the resulting compound to introduce the methanol group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Pyridinyl)-1H-pyrazole-3-methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form the corresponding piperidine derivative.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: 1-(4-Pyridinyl)-1H-pyrazole-3-carboxaldehyde or 1-(4-Pyridinyl)-1H-pyrazole-3-carboxylic acid.
Reduction: 1-(4-Piperidinyl)-1H-pyrazole-3-methanol.
Substitution: Various halogenated, alkylated, or arylated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-(4-Pyridinyl)-1H-pyrazole-3-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Pyridinyl)-1H-pyrazole-3-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Pyridinyl)-1H-pyrazole-3-carboxaldehyde: Similar structure but with an aldehyde group instead of a methanol group.
1-(4-Pyridinyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methanol group.
1-(4-Piperidinyl)-1H-pyrazole-3-methanol: Similar structure but with a piperidine ring instead of a pyridine ring.
Uniqueness
1-(4-Pyridinyl)-1H-pyrazole-3-methanol is unique due to the presence of both a pyridine and a pyrazole ring, which imparts distinct electronic and steric properties
Propiedades
Fórmula molecular |
C9H9N3O |
|---|---|
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
(1-pyridin-4-ylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C9H9N3O/c13-7-8-3-6-12(11-8)9-1-4-10-5-2-9/h1-6,13H,7H2 |
Clave InChI |
GSIKUOGLYZETNV-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1N2C=CC(=N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


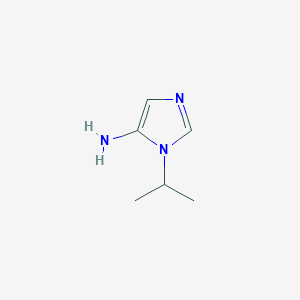
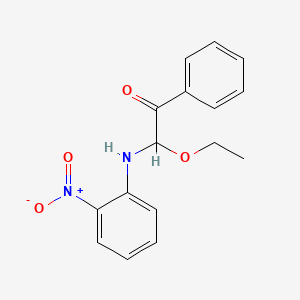
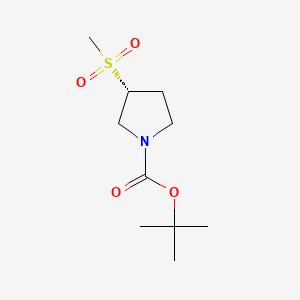

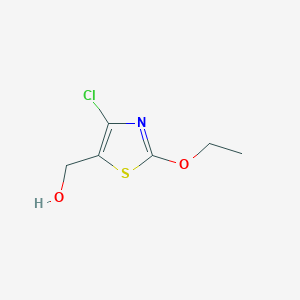
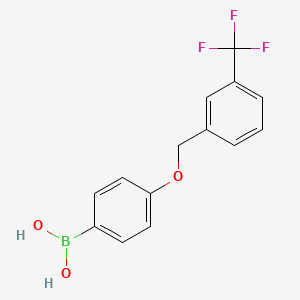
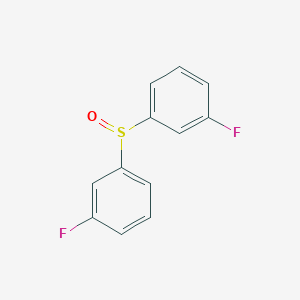
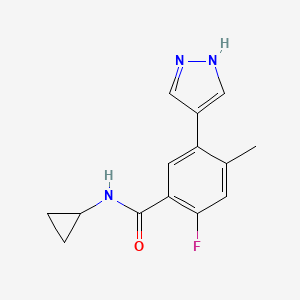
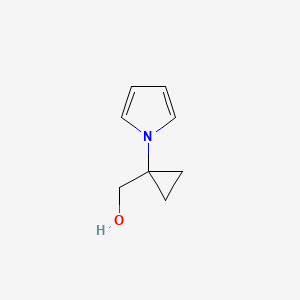
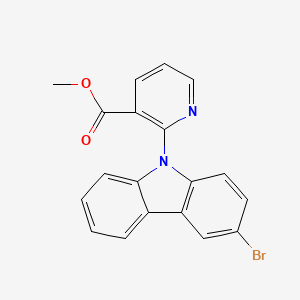
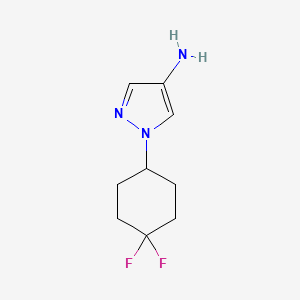

![n-[2-(3-Chlorophenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13924756.png)

